3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with the tgf-beta receptor type 2 kinase .
Mode of Action
It can be inferred that, like other kinase inhibitors, it may bind to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
The TGF-beta signaling pathway, which this compound may affect, plays a critical role in a variety of cellular activities, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions . The inhibition of this pathway could lead to the disruption of these processes.
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
Biochemical Analysis
Biochemical Properties
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the TGF-beta receptor type 2 kinase domain, forming a complex that can influence the receptor’s activity . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta receptor can lead to alterations in cell signaling pathways that are crucial for cell growth and differentiation . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to the TGF-beta receptor type 2 kinase domain can inhibit the receptor’s activity, thereby affecting downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating cell signaling pathways and gene expression. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects can become detrimental, leading to cellular damage and other adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the TGF-beta receptor can affect the receptor’s downstream signaling pathways, which are involved in various metabolic processes . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Studies have shown that it can accumulate in certain cellular compartments, where it exerts its effects by interacting with specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, its interaction with the TGF-beta receptor type 2 kinase domain can lead to its localization in the cytoplasm, where it modulates receptor activity and downstream signaling pathways . This subcellular localization is crucial for its ability to influence cellular processes and functions.
Properties
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13-12-10(9-4-2-1-3-5-9)8-11(20)16-14(12)18(17-13)6-7-19/h1-5,10,19H,6-8H2,(H2,15,17)(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAKXSNTXAHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.